3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione
Description
The compound 3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione (CAS: 1263205-97-5) is a cyclobutene-dione derivative with a complex stereochemical and functional architecture. Its molecular formula is C₂₈H₂₃F₆N₃O₂, and it has a molecular weight of 547.5 g/mol . Key physicochemical properties include:
- XLogP3: 6.4 (indicating high lipophilicity)
- Hydrogen bond donors/acceptors: 2/11
- Topological polar surface area (TPSA): 61.4 Ų
- Rotatable bonds: 8
- Defined stereocenters: 2 (1S,2S configuration in the diphenylethylamine moiety) .
The structure features a central cyclobutene-dione core substituted with a 3,5-bis(trifluoromethyl)anilino group and a chiral diphenylethylamine side chain. The trifluoromethyl groups enhance metabolic stability and membrane permeability, while the aromatic diphenylethyl moiety may influence target binding affinity .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F6N3O2/c1-37(2)24(17-11-7-4-8-12-17)21(16-9-5-3-6-10-16)36-23-22(25(38)26(23)39)35-20-14-18(27(29,30)31)13-19(15-20)28(32,33)34/h3-15,21,24,35-36H,1-2H3/t21-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPFGTYBBLELED-URXFXBBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[[(1S,2S)-1,2-Diphenyl-2-(dimethylamino)ethyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological activities, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a cyclobutene core with multiple substituents that provide unique chemical properties. The presence of both amino and trifluoromethyl groups contributes to its reactivity and potential biological interactions.
Molecular Formula
- C : 22
- H : 23
- N : 3
- O : 2
- F : 6
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within the body. While specific targets remain to be fully elucidated, the following mechanisms have been suggested:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes related to cancer cell proliferation and viral replication.
- Modulation of Cell Signaling Pathways : The structure may allow it to interfere with key signaling pathways involved in cell growth and apoptosis.
Anticancer Properties
Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various pathways. For instance, studies have shown that these compounds can modulate apoptosis-related proteins, leading to increased cancer cell death.
Antiviral Effects
Preliminary investigations suggest that the compound may interfere with viral replication processes. While specific viral targets have yet to be identified, the structural characteristics indicate potential antiviral activity.
Smooth Muscle Modulation
The compound has been implicated in the modulation of potassium channels, suggesting applications in treating disorders associated with smooth muscle contraction such as asthma and urinary incontinence.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | , |
| Antiviral | Interference with viral replication | , |
| Smooth Muscle Modulation | Modulation of potassium channels | , |
Detailed Research Findings
- Anticancer Studies : A study on cyclobutene derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the cyclobutene structure could enhance anticancer efficacy.
- Antiviral Mechanisms : Research on similar compounds indicates potential mechanisms by which they may inhibit viral enzymes or disrupt viral entry into host cells.
- Pharmacokinetic Studies : In silico analyses predict favorable absorption and distribution characteristics for this compound, suggesting good bioavailability which is crucial for therapeutic effectiveness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of cyclobutene-dione derivatives with variations in substituents and stereochemistry. Below is a detailed comparison with three analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
In contrast, the cyclohexyl analog introduces a non-aromatic, flexible ring, likely reducing π-π interactions but improving solubility due to reduced hydrophobicity. Its higher molecular weight (587.6 vs. 547.5) may affect pharmacokinetics (e.g., absorption, half-life). The methoxynaphthalenyl derivative incorporates an extended aromatic system, which could enhance fluorescence properties or modify target selectivity.
Stereochemistry :
- The (1S,2S) configuration in the target compound contrasts with the (1R,2R) configurations in analogs . Stereochemical differences often lead to divergent biological activities, as seen in enantiomeric pairs of pharmaceuticals (e.g., thalidomide).
Physicochemical Properties :
- Lipophilicity : The target compound’s XLogP3 (6.4) suggests moderate-to-high membrane permeability but may limit aqueous solubility. The cyclohexyl analog’s lower estimated XLogP (~5.8) could improve solubility, while the piperidinyl variant’s higher value (~7.1) may enhance tissue penetration .
- Polar surface area : All compounds have TPSA values >60 Ų, indicating moderate polarity, which may influence blood-brain barrier penetration.
Research Implications and Gaps
- Biological Activity: While structural and physicochemical data are available, direct comparative biological studies (e.g., enzyme inhibition, cytotoxicity) are absent in the provided evidence.
- Stereochemical Impact : The (1S,2S) vs. (1R,2R) configurations warrant further investigation to determine enantiomer-specific activities.
- Synthetic Feasibility : The methoxynaphthalenyl derivative demonstrates the feasibility of introducing diverse aromatic systems, enabling structure-activity relationship (SAR) studies.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclobutene-1,2-dione derivatives and sequential nucleophilic substitutions. Key steps include:
- Amine functionalization : The (1S,2S)-diphenyl-ethylamine moiety is introduced via a stereospecific coupling reaction under inert conditions (argon/nitrogen atmosphere) to preserve chiral integrity.
- Anilino group addition : The 3,5-bis(trifluoromethyl)anilino group is attached using a palladium-catalyzed Buchwald-Hartwig amination, requiring precise temperature control (80–100°C) and anhydrous solvents (e.g., THF or DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water mixtures) is essential to isolate the product with >95% purity.
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer :
- Storage : Keep in a dark, dry environment at 2–8°C in sealed amber vials to prevent photodegradation and moisture absorption .
- Handling Precautions : Use glove boxes or fume hoods with nitrile gloves and protective eyewear. Avoid contact with oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products, particularly hydrolyzed cyclobutene-dione intermediates.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR (in CDCl₃ or DMSO-d₆) to resolve stereochemical details (e.g., diphenyl-ethylamine configuration) and confirm trifluoromethyl group integration.
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) quantifies impurities.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 573.53 g/mol) and detects isotopic patterns from fluorine substituents .
Advanced Research Questions
Q. How can flow chemistry principles optimize the synthesis of this compound?
- Methodological Answer :
- Reactor Design : Use a continuous-flow microreactor to enhance heat/mass transfer during exothermic amination steps, reducing side reactions (e.g., dimerization).
- Process Optimization : Apply Design of Experiments (DoE) to statistically model variables (temperature, residence time, catalyst loading). For example, a central composite design can identify optimal conditions for yield and enantiomeric excess .
- In-line Monitoring : Integrate FTIR or UV-vis sensors for real-time reaction tracking, enabling rapid adjustment of flow rates or reagent ratios.
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational models (DFT calculations) to confirm peak assignments, especially for overlapping signals from aromatic protons.
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., (1S,2S) configuration) by growing single crystals (solvent: dichloromethane/pentane) and analyzing diffraction patterns.
- Dynamic NMR Studies : Use variable-temperature NMR to detect conformational flexibility in the cyclobutene-dione core that may cause signal splitting .
Q. What experimental strategies are recommended to study the compound’s reactivity under varying conditions?
- Methodological Answer :
- Kinetic Profiling : Conduct pseudo-first-order reactions with nucleophiles (e.g., thiols or amines) in buffered solutions (pH 4–10) to map reactivity trends.
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, analyzing degradation pathways via LC-MS.
- Electrochemical Analysis : Cyclic voltammetry (in acetonitrile with 0.1 M TBAPF₆) identifies redox-active sites, informing potential applications in catalysis or materials science.
Key Research Notes
- Stereochemical Sensitivity : The (1S,2S) configuration of the diphenyl-ethylamine group is critical for binding interactions in pharmacological studies; racemization during synthesis must be rigorously monitored .
- Fluorine Effects : The 3,5-bis(trifluoromethyl) group enhances lipophilicity and metabolic stability, making the compound a candidate for medicinal chemistry optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
